molecular formula C27H17FN4O3 B11667320 2-[(3-{(Z)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile

2-[(3-{(Z)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile

Cat. No.: B11667320
M. Wt: 464.4 g/mol
InChI Key: JFVJEYHSKLHNBQ-QRVIBDJDSA-N
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Description

2-[(3-{(Z)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a trioxotetrahydropyrimidinylidene moiety, and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-{(Z)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated precursor in the presence of a palladium catalyst.

    Formation of the Trioxotetrahydropyrimidinylidene Moiety: This moiety can be synthesized through a multi-step process involving the condensation of urea with a diketone, followed by cyclization and oxidation steps.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through a nucleophilic substitution reaction, where the benzonitrile group is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(3-{(Z)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of new ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-[(3-{(Z)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biological Research: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are investigated to understand its mechanism of action and potential as a biochemical tool.

    Materials Science: The compound’s unique electronic and structural properties make it a candidate for the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Chemical Biology: The compound is used in chemical biology to study cellular processes and pathways, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(3-{(Z)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

2-[(3-{(Z)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin, exhibit diverse biological activities and are important in medicinal chemistry.

    Fluorophenyl Compounds: Fluorophenyl-containing compounds, such as fluoxetine and fluticasone, are widely used in pharmaceuticals due to their enhanced stability and biological activity.

    Pyrimidinylidene Compounds: Compounds with pyrimidinylidene moieties, such as thymine and cytosine, are key components of nucleic acids and play crucial roles in genetic information storage and transfer.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H17FN4O3

Molecular Weight

464.4 g/mol

IUPAC Name

2-[[3-[(Z)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]methyl]benzonitrile

InChI

InChI=1S/C27H17FN4O3/c28-20-9-11-21(12-10-20)32-26(34)23(25(33)30-27(32)35)13-19-16-31(24-8-4-3-7-22(19)24)15-18-6-2-1-5-17(18)14-29/h1-13,16H,15H2,(H,30,33,35)/b23-13-

InChI Key

JFVJEYHSKLHNBQ-QRVIBDJDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)F)C#N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)F)C#N

Origin of Product

United States

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